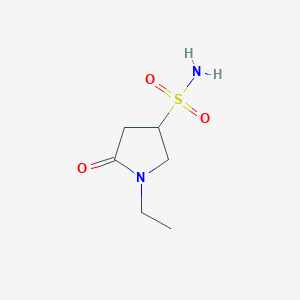
2,3,3-Trimethylmorpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylmorpholinehydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups attached to the morpholine ring. This compound is typically found as a white crystalline solid and is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylmorpholinehydrochloride can be achieved through several methods. One common approach involves the alkylation of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+3CH3I→2,3,3-Trimethylmorpholine+3NaI
The resulting 2,3,3-Trimethylmorpholine is then treated with hydrochloric acid to form this compound:
2,3,3-Trimethylmorpholine+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylmorpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of 2,3,3-Trimethylmorpholine.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
2,3,3-Trimethylmorpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylmorpholinehydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the three methyl groups.
N-Methylmorpholine: A single methyl group attached to the nitrogen atom.
2,6-Dimethylmorpholine: Two methyl groups attached to the morpholine ring.
Uniqueness
2,3,3-Trimethylmorpholinehydrochloride is unique due to the presence of three methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its reactivity and specificity in various chemical and biological processes, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2,3,3-trimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)8-4-5-9-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
KDVSEKOXAQDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)





